4-Phenoxythiophenol
Overview
Description
4-Phenoxythiophenol (4-PTP) is an organic compound belonging to the family of thiophenols. It is a colorless solid that is soluble in polar organic solvents and has a low melting point. It has been widely used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other industrial chemicals. 4-PTP has also been used in the field of scientific research, particularly in the study of its biochemical and physiological effects.
Scientific Research Applications
1. Environmental and Wastewater Treatment
The degradation of phenolic compounds, such as 4-chlorophenol, is crucial in various industries due to their environmental impact. Technologies like UV and MnO2 for peroxymonosulfate (PMS) activation have been explored for effective degradation of these compounds in aquatic environments. This process demonstrates potential for treating industrial wastewater, highlighting the relevance of 4-phenoxythiophenol and similar compounds in environmental applications (Eslami, Hashemi, & Ghanbari, 2018).
2. Photocatalysis and Energy Conversion
Phenothiazine derivatives, including those with linkers such as thiophene, have been utilized in dye-sensitized solar cells. Their performance in converting solar energy to electricity has been a subject of study, indicating the potential of thiophene-based compounds in renewable energy technologies (Se Hun Kim et al., 2011).
3. Advanced Material Synthesis
Synthesis of novel materials, particularly polymers containing thiophene units, has been a significant area of research. These materials exhibit unique properties, such as electrical conductivity and fluorescence, making them valuable in various technological applications (Kaya & Aydın, 2012).
4. Analytical and Sensor Applications
Modified electrodes incorporating thiophene derivatives have been developed for the detection of phenolic compounds. These electrodes, used in flow injection amperometry, demonstrate high sensitivity and stability, suggesting the potential use of this compound related compounds in analytical and environmental sensing applications (Negash, Alemu, & Tessema, 2014).
Mechanism of Action
Target of Action
4-Phenoxythiophenol, also known as 4-phenoxybenzenethiol, is a chemical compound used primarily for research and development
Mode of Action
For example, some phenolic compounds have been shown to exhibit antimicrobial properties . .
Biochemical Pathways
The biochemical pathways influenced by this compound are not well-documented. Phenolic compounds, in general, are known to participate in various biochemical pathways. For instance, they are involved in the biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, coumarins, phenylethanoids, flavonoids, and others . .
Pharmacokinetics
In general, the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic potential . .
Result of Action
As a phenolic compound, it may exhibit antioxidant properties, but this is speculative without specific studies on this compound .
Action Environment
For instance, light-induced nitration pathways of phenols are important processes for the transformation of pesticide-derived secondary pollutants into toxic derivatives in surface waters . .
properties
IUPAC Name |
4-phenoxybenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFOTXYLUWEYFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375126 | |
Record name | 4-Phenoxythiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38778-05-1 | |
Record name | 4-Phenoxythiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 38778-05-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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